molecular formula C12H10N2O4 B11664226 N'-[(E)-(3,4-dihydroxyphenyl)methylidene]furan-2-carbohydrazide

N'-[(E)-(3,4-dihydroxyphenyl)methylidene]furan-2-carbohydrazide

Cat. No.: B11664226
M. Wt: 246.22 g/mol
InChI Key: OIGJLQGALITQTM-NTUHNPAUSA-N
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Description

N’-[(E)-(3,4-dihydroxyphenyl)methylidene]furan-2-carbohydrazide is a Schiff base compound known for its versatile applications in various fields of science. This compound is characterized by the presence of a furan ring and a hydrazide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-dihydroxyphenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between 3,4-dihydroxybenzaldehyde and furan-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-dihydroxyphenyl)methylidene]furan-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and hydrazines.

    Substitution: Various substituted hydrazides and derivatives.

Scientific Research Applications

N’-[(E)-(3,4-dihydroxyphenyl)methylidene]furan-2-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dihydroxyphenyl)methylidene]furan-2-carbohydrazide involves its ability to form complexes with metal ions. The compound’s hydrazide group can coordinate with metal ions, leading to changes in its fluorescence properties. This makes it useful as a chemosensor for detecting specific ions in various environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3,4-dihydroxyphenyl)methylidene]furan-2-carbohydrazide is unique due to its specific structural features, such as the presence of both a furan ring and a dihydroxyphenyl group. These features contribute to its distinct chemical reactivity and its ability to act as an effective chemosensor for metal ions.

Properties

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C12H10N2O4/c15-9-4-3-8(6-10(9)16)7-13-14-12(17)11-2-1-5-18-11/h1-7,15-16H,(H,14,17)/b13-7+

InChI Key

OIGJLQGALITQTM-NTUHNPAUSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)N/N=C/C2=CC(=C(C=C2)O)O

Canonical SMILES

C1=COC(=C1)C(=O)NN=CC2=CC(=C(C=C2)O)O

Origin of Product

United States

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